1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a triazole ring, a sulfonyl chloride group, and a dimethylsulfamoyl group, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 1H-1,2,4-triazole-3-sulfonyl chloride with N,N-dimethylsulfamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1H-1,2,4-triazole-3-sulfonyl chloride+N,N-dimethylsulfamide→1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding sulfonic acid.
Scientific Research Applications
1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various triazole derivatives.
Biology: The compound is employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with anticancer, antiviral, and antibacterial properties.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Dimethylsulfamoyl chloride: Shares the dimethylsulfamoyl group but lacks the triazole ring.
Triazole-3-sulfonyl chloride: Contains the triazole ring and sulfonyl chloride group but lacks the dimethylsulfamoyl group.
N,N-Dimethylaminosulfonyl chloride: Similar structure but with an amino group instead of the triazole ring.
Uniqueness
1-(N,N-Dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride is unique due to the combination of the triazole ring, sulfonyl chloride group, and dimethylsulfamoyl group. This unique structure imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-1,2,4-triazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4O4S2/c1-8(2)15(12,13)9-3-6-4(7-9)14(5,10)11/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKGQPUFIWJRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=NC(=N1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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